molecular formula C13H18N2O4 B254998 METHYL 2-METHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]AMINO}OXY)PROPANOATE

METHYL 2-METHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]AMINO}OXY)PROPANOATE

Cat. No.: B254998
M. Wt: 266.29 g/mol
InChI Key: LGQIPBRJYMZSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-METHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]AMINO}OXY)PROPANOATE is a chemical compound with the molecular formula C12H17NO4. This compound is known for its unique structure, which includes a methyl group, a phenyl group, and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-METHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]AMINO}OXY)PROPANOATE typically involves the reaction of 4-methylphenylamine with methyl 2-methyl-2-oxopropanoate in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-METHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]AMINO}OXY)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

METHYL 2-METHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]AMINO}OXY)PROPANOATE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-METHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]AMINO}OXY)PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-2-[({[(4-ethylphenyl)amino]carbonyl}amino)oxy]propanoate
  • Methyl 2-methyl-2-[({[(4-methoxyphenyl)amino]carbonyl}amino)oxy]propanoate

Uniqueness

METHYL 2-METHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]AMINO}OXY)PROPANOATE is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a methyl group, phenyl group, and ester functional group makes it particularly versatile in various chemical reactions and applications.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 2-methyl-2-[(4-methylphenyl)carbamoylamino]oxypropanoate

InChI

InChI=1S/C13H18N2O4/c1-9-5-7-10(8-6-9)14-12(17)15-19-13(2,3)11(16)18-4/h5-8H,1-4H3,(H2,14,15,17)

InChI Key

LGQIPBRJYMZSPP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NOC(C)(C)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NOC(C)(C)C(=O)OC

Origin of Product

United States

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